N-methyl-N-[(4-nitrophenyl)methyl]-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine
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Overview
Description
N-methyl-N-[(4-nitrophenyl)methyl]-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexane ring, a tetrazole ring, and a nitrophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(4-nitrophenyl)methyl]-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine typically involves multiple steps. One common method includes the reaction of cyclohexanone with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with sodium azide to introduce the tetrazole ring. The final step involves the alkylation of the tetrazole with N-methyl-4-nitrobenzyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(4-nitrophenyl)methyl]-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and tetrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-[(4-nitrophenyl)methyl]-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-methyl-N-[(4-nitrophenyl)methyl]-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrazole ring can act as a ligand for metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-nitrophenethylamine: Similar in structure but lacks the tetrazole ring.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a nitrophenyl group but differs in the rest of the structure
Uniqueness
N-methyl-N-[(4-nitrophenyl)methyl]-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine is unique due to the presence of both the tetrazole and nitrophenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research .
Properties
IUPAC Name |
N-methyl-N-[(4-nitrophenyl)methyl]-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-25(16-17-10-12-19(13-11-17)27(28)29)21(14-6-3-7-15-21)20-22-23-24-26(20)18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTLURVHQIFODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])C2(CCCCC2)C3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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